molecular formula C10H8BrFN2O2 B595239 Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260763-32-3

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B595239
M. Wt: 287.088
InChI Key: VBZNHZQNPCVRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1260763-32-3 . It has a molecular weight of 287.09 . The IUPAC name for this compound is ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Antiviral Research

One significant area of application for derivatives of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is in antiviral research. Studies have shown that certain derivatives exhibit potent anti-hepatitis B virus (HBV) activity. For instance, the synthesis and evaluation of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives demonstrated promising inhibitory effects on the replication of HBV DNA, identifying compounds with IC50 values ranging from 1.3 to 9.1 µM (Chen et al., 2011).

Chemical Synthesis and Modification

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in the synthesis of various complex molecules. For example, its modification through reactions with natural biopolymers such as chitosan led to the introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer, demonstrating its versatility in chemical modifications (Levov et al., 2011).

Anticancer and Antitubercular Applications

Further research into the palladium-catalyzed Suzuki–Miyaura borylation reactions of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has revealed its potential in the development of anti-cancer and anti-TB agents. The formation of dimerization products and their subsequent transformation into nitrogen-rich systems have shown moderate activity against TB and significant potency in anti-cancer screening, highlighting the compound's potential in medicinal chemistry (Sanghavi et al., 2022).

Material Science

In material science, the modification of chitosan with ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments illustrates the application of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatives in enhancing the properties of natural polymers. This research provides insights into creating new materials with potential applications in biotechnology and medicine (Levov et al., 2011).

Bioisosteric Applications

The compound has also been evaluated as a bioisosteric replacement, where the 8-fluoroimidazopyridine ring acted as a substitute for imidazopyrimidine in GABA(A) receptor modulators. This application demonstrates the compound's utility in drug design and development, offering a promising avenue for creating more effective pharmaceuticals (Humphries et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNHZQNPCVRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718281
Record name Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1260763-32-3
Record name Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.